human GIP(5-30)NH2
Description
Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino acid incretin hormone secreted by intestinal K-cells. It enhances insulin secretion in a glucose-dependent manner and regulates lipid metabolism and bone remodeling . The truncated peptide human GIP(5-30)NH₂ is derived from the N-terminal truncation of GIP(1-30)NH₂ (a naturally occurring C-terminally truncated GIP variant) via dipeptidyl peptidase-4 (DPP-4) cleavage. Unlike full-length GIP(1-42), which acts as an agonist, GIP(5-30)NH₂ functions as a high-affinity competitive antagonist of the GIP receptor (GIPR) . Its structure-activity relationship highlights the critical role of the N-terminal domain in receptor activation, with truncations beyond the first four residues converting agonists into antagonists .
Properties
Molecular Formula |
C182H275N47O51S |
|---|---|
Molecular Weight |
3969 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C182H275N47O51S/c1-17-94(10)148(229-176(273)135(89-231)224-163(260)122(74-102-53-55-106(233)56-54-102)212-171(268)133(83-145(246)247)220-175(272)134(88-230)225-181(278)150(96(12)19-3)228-174(271)124(73-101-42-24-21-25-43-101)221-177(274)146(193)99(15)232)179(276)200-98(14)152(249)203-118(63-69-281-16)159(256)218-130(80-142(240)241)169(266)206-114(51-33-38-67-186)160(257)227-149(95(11)18-2)180(277)222-127(77-105-86-194-90-198-105)166(263)208-116(58-61-137(189)235)157(254)207-117(59-62-138(190)236)158(255)217-131(81-143(242)243)170(267)213-123(72-100-40-22-20-23-41-100)173(270)226-147(93(8)9)178(275)223-129(79-140(192)238)168(265)214-126(76-104-85-196-110-47-29-27-45-108(104)110)165(262)211-121(71-92(6)7)162(259)210-120(70-91(4)5)161(258)199-97(13)151(248)202-115(57-60-136(188)234)156(253)204-111(48-30-35-64-183)153(250)197-87-141(239)201-112(49-31-36-65-184)154(251)205-113(50-32-37-66-185)155(252)216-128(78-139(191)237)167(264)219-132(82-144(244)245)172(269)215-125(75-103-84-195-109-46-28-26-44-107(103)109)164(261)209-119(182(279)280)52-34-39-68-187/h20-29,40-47,53-56,84-86,90-99,111-135,146-150,195-196,230-233H,17-19,30-39,48-52,57-83,87-89,183-187,193H2,1-16H3,(H2,188,234)(H2,189,235)(H2,190,236)(H2,191,237)(H2,192,238)(H,194,198)(H,197,250)(H,199,258)(H,200,276)(H,201,239)(H,202,248)(H,203,249)(H,204,253)(H,205,251)(H,206,266)(H,207,254)(H,208,263)(H,209,261)(H,210,259)(H,211,262)(H,212,268)(H,213,267)(H,214,265)(H,215,269)(H,216,252)(H,217,255)(H,218,256)(H,219,264)(H,220,272)(H,221,274)(H,222,277)(H,223,275)(H,224,260)(H,225,278)(H,226,270)(H,227,257)(H,228,271)(H,229,273)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,279,280)/t94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-,147-,148-,149-,150-/m0/s1 |
InChI Key |
NEJABMGLOVSGDX-RKHUIQFASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of human GIP(5-30)NH2 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial production methods for peptides like this compound often involve automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield .
Chemical Reactions Analysis
Human GIP(5-30)NH2 primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation. Common reagents used in these reactions include:
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma Pure.
Cleavage Reagents: Such as trifluoroacetic acid (TFA) for removing the peptide from the resin.
The major products formed from these reactions are the desired peptide and by-products from the cleavage and deprotection steps .
Scientific Research Applications
Human GIP(5-30)NH2 has several scientific research applications:
Endocrinology: It is used to study the role of gastric inhibitory polypeptide in insulin secretion and glucose metabolism.
Metabolic Research: Researchers use it to investigate energy balance and fat deposition mechanisms.
Pharmacology: It serves as a tool to understand the pharmacodynamics and pharmacokinetics of gastric inhibitory polypeptide receptor antagonists.
Mechanism of Action
Human GIP(5-30)NH2 exerts its effects by binding to the gastric inhibitory polypeptide receptor and blocking its activation. This inhibition prevents the receptor from mediating its usual effects on insulin secretion and glucose metabolism . Key molecular targets include residues R1832.60, R1902.67, and R3005.40, which are crucial for receptor activation .
Comparison with Similar Compounds
Key Insights :
- Truncating the first 4–5 N-terminal residues abolishes agonist activity, converting peptides into antagonists .
- GIP(5-30)NH₂ and GIP(3-30)NH₂ exhibit comparable receptor affinity but differ in species-specific efficacy (e.g., human vs. rodent GIPR) .
2.2. Receptor Affinity and Selectivity
GIP(5-30)NH₂ vs. GIP(3-30)NH₂ :
- Both bind human GIPR with similar high affinity (Ki: ~15 nM) and act as competitive antagonists .
- GIP(3-30)NH₂ is a DPP-4 cleavage product of GIP(1-30)NH₂, making it a naturally occurring antagonist in humans .
- Species specificity : Human GIP(3-30)NH₂ and GIP(5-30)NH₂ show negligible activity at rodent GIPRs due to sequence divergence (e.g., Arg¹⁸ in rat vs. His¹⁸ in human GIP(3-30)NH₂) .
GIP(5-30)NH₂ vs. GIP(3-42) :
2.3. Functional Antagonism
cAMP Inhibition :
Metabolic Effects :
Hormone Secretion :
2.4. Pharmacokinetic Profiles
- GIP(3-30)NH₂ reaches peak plasma concentration (~17 nM) in rats within 10 minutes post-injection, with clearance by 120 minutes .
- No direct pharmacokinetic data exists for GIP(5-30)NH₂, but its shorter N-terminus may alter stability and half-life compared to GIP(3-30)NH₂.
2.5. Species-Specific Considerations
Q & A
Q. What is the functional role of human GIP(5-30)NH2 in GIP receptor signaling?
this compound acts as a high-affinity competitive antagonist of the GIP receptor (GIPR), effectively blocking GIP(1-42)-mediated signaling. In vitro binding studies using COS-7 cells transfected with human GIPR demonstrated that GIP(5-30)NH2 exhibits a dissociation constant (Ki) of 15 nM, comparable to GIP(3-30)NH2, and shifts agonist dose-response curves in a dose-dependent manner . Unlike full-length GIP(1-42), it lacks intrinsic agonist activity, making it a selective tool for probing endogenous GIP effects .
Q. How can researchers validate the antagonistic properties of GIP(5-30)NH2 in vitro?
Key methodologies include:
- Transient transfection assays : Use COS-7 or HEK-293 cells expressing human GIPR to measure cAMP accumulation or competition binding with radiolabeled agonists (e.g., ¹²⁵I-GIP(1-42)) .
- Schild analysis : Determine antagonist potency (pA2 values) by assessing dose-dependent rightward shifts in agonist response curves .
- Receptor conformation studies : Compare binding kinetics of GIP(5-30)NH2 with agonists and partial agonists to identify distinct receptor states .
Q. What are the primary applications of GIP(5-30)NH2 in preclinical models?
GIP(5-30)NH2 is used to:
- Suppress endogenous GIP activity during glucose clamps or meal tolerance tests to isolate its insulinotropic/glucagonotropic effects .
- Study metabolic cross-talk with GLP-1 by co-administering antagonists (e.g., exendin(9-39)NH2) .
- Evaluate bone metabolism via bone turnover markers (e.g., carboxy-terminal collagen crosslinks) under hyperglycemic conditions .
Advanced Research Questions
Q. What experimental design considerations are critical when using GIP(5-30)NH2 to study endogenous GIP activity in vivo?
- Dose selection : Maintain a plasma antagonist:agonist concentration ratio ≥600 for effective receptor blockade. In human hyperglycemic clamps, doses ≥2000 pmol/kg/min achieve near-complete inhibition of GIP(1-42)-mediated effects .
- Timing : Initiate infusions ≥20 minutes before agonist exposure to reach steady-state plasma levels (3 half-lives; t₁/₂ ~8 minutes in humans) .
- Species specificity : Use species-matched peptides (e.g., this compound for human studies) due to receptor sequence divergence .
Q. How can conflicting data on the metabolic effects of GIP receptor antagonists be resolved?
Discrepancies, such as opposing effects on body weight in rodents vs. humans , require:
- Model validation : Confirm receptor affinity/signaling in species-specific assays. For example, rodent GIPR has lower sensitivity to this compound .
- Endpoint standardization : Use consistent metrics (e.g., insulinogenic index during clamps) to compare studies .
- Mechanistic dissection : Combine GIP(5-30)NH2 with GLP-1/glucagon antagonists to isolate pathway-specific contributions .
Q. What methodologies are recommended for quantifying GIP(5-30)NH2 interactions in dynamic systems like pancreatic islets?
- Islet perfusion assays : Incubate human islets with low/high glucose (2–20 mmol/L) ± GIP(5-30)NH2 and measure insulin/glucagon secretion via ELISA or Lumit immunoassays .
- Receptor internalization studies : Use fluorescence-tagged GIPR to track antagonist-driven trafficking .
- Transcriptomic profiling : Apply RNA-seq to identify downstream genes modulated by GIPR antagonism (e.g., adipogenesis or osteoclast regulators) .
Q. How should researchers address variability in GIP(5-30)NH2 efficacy across tissue types?
- Tissue-specific pharmacokinetics : Measure peptide stability in plasma (via LC/ESI-MS/MS) and target tissues (e.g., adipose vs. bone) to adjust dosing .
- Receptor density mapping : Quantify GIPR expression in tissues using immunohistochemistry or qPCR to correlate with functional responses .
- Pathway inhibition controls : Co-administer signaling inhibitors (e.g., cAMP/PKA blockers) to validate GIPR-specific effects .
Data Interpretation & Validation
Q. What statistical frameworks are optimal for analyzing GIP(5-30)NH2 antagonism in complex systems?
- Mixed-effects models : Account for inter-individual variability in clamp studies (e.g., glucose infusion rates, hormone secretion) .
- Time-series analysis : Use AUC calculations for insulin/glucagon secretion during graded glucose infusions .
- Meta-analysis : Pool data from multiple antagonist studies to identify consensus effects (e.g., on bone resorption markers) .
Q. How can researchers ensure reproducibility when using GIP(5-30)NH2 across labs?
- Protocol standardization : Adopt NIH guidelines for preclinical reporting (e.g., sample size justification, blinding) .
- Open data practices : Share raw cAMP/binding data, infusion protocols, and analysis scripts via repositories like Zenodo .
- Cross-lab validation : Collaborate to replicate key findings (e.g., antagonist potency in human islets) .
Ethical & Regulatory Considerations
Q. What are the ethical implications of using GIP(5-30)NH2 in human trials?
- Risk mitigation : Monitor for off-target effects (e.g., heart rate changes) during hyperglycemic clamps .
- Informed consent : Disclose the experimental nature of GIP(5-30)NH2, as it is not an approved therapeutic .
- Compliance : Follow NIH/PHS guidelines for reporting human subject research, including adverse event documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
